![molecular formula C10H11FO2 B180303 Ethyl 3-fluoro-2-methylbenzoate CAS No. 114312-57-1](/img/structure/B180303.png)
Ethyl 3-fluoro-2-methylbenzoate
Overview
Description
Ethyl 3-fluoro-2-methylbenzoate is a chemical compound with the CAS Number: 114312-57-1 . It is a colorless to pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of Ethyl 3-fluoro-2-methylbenzoate can be achieved by using 3-fluoro-2-methylbenzoic acid . The title compound was obtained as a colorless oil by similar procedures to those of Example 3a (1.31 g). The product was used in the next reaction without purification .Molecular Structure Analysis
The molecular structure of Ethyl 3-fluoro-2-methylbenzoate can be represented by the Inchi Code: 1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-fluoro-2-methylbenzoate has a molecular weight of 182.19 . It is a colorless to pale-yellow to yellow-brown liquid . It has a high GI absorption and is BBB permeant .Scientific Research Applications
Synthesis and Chemical Transformations
Fluorinated compounds like Ethyl 3-fluoro-2-methylbenzoate are valuable in organic chemistry for their unique reactivity and role in synthesizing complex molecules. For instance, the study by Rádl et al. (1991) demonstrated the structural modification and preparation of ofloxacin analogs, highlighting the significance of fluorinated intermediates in creating pharmacologically active compounds (Rádl et al., 1991). Similarly, Aleksanyan and Hambardzumyan (2013) investigated the synthesis and transformations of quinoline derivatives, which are known for their fluorescence and potential antioxidant properties, emphasizing the role of fluorinated benzoates in the development of new bioactive molecules (Aleksanyan & Hambardzumyan, 2013).
Pharmacological Applications
In the realm of pharmacology, fluorinated compounds often serve as key intermediates. The work by Chapman et al. (1971) on benzo[b]thiophen derivatives showcased the conversion of amino and bromo derivatives into pharmacologically active salts and amines, illustrating the versatility of fluorinated esters in drug development (Chapman et al., 1971).
Materials Science and Fluorescence
The exploration of fluorinated compounds extends into materials science, particularly in the design of fluorescent materials. For example, the research on quinoline derivatives as efficient fluorophores by Aleksanyan and Hambardzumyan (2013) underlines the potential of fluorinated benzoates in enhancing the fluorescence efficiency of materials for various applications, including biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Environmental and Analytical Chemistry
Fluorinated compounds are also significant in environmental and analytical chemistry for studying degradation pathways and synthesis of environmentally benign materials. The study by Londry and Fedorak (1993) on the use of fluorinated compounds to trace aromatic metabolites in a methanogenic consortium provides insights into environmental biodegradation processes and the role of fluorinated markers in understanding complex biological transformations (Londry & Fedorak, 1993).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-fluoro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBRUQHZUVUAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562366 | |
Record name | Ethyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-2-methylbenzoate | |
CAS RN |
114312-57-1 | |
Record name | Ethyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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